molecular formula C16H14N2O B030506 2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide CAS No. 70401-32-0

2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide

Cat. No.: B030506
CAS No.: 70401-32-0
M. Wt: 250.29 g/mol
InChI Key: WLUGVRXHDCWYLA-UHFFFAOYSA-N
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Description

2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide is a tricyclic dibenzazepine derivative of significant interest in medicinal chemistry and neuroscience research. Its core structure, featuring a carboxamide group at the 5-position of the dibenzazepine ring system, serves as a key pharmacophore for interaction with various neurological targets. This compound is primarily investigated for its potential as a precursor or structural analog in the development of novel psychotherapeutic agents, particularly those targeting mood and anxiety disorders. Researchers utilize this high-purity compound to study structure-activity relationships (SAR) within the tricyclic antidepressant drug class, exploring how specific substitutions on the central azepine ring influence binding affinity and functional activity at monoamine transporters and receptors, such as the serotonin transporter (SERT) and norepinephrine transporter (NET). Its mechanism of action is hypothesized to involve the modulation of monoaminergic neurotransmission, making it a valuable tool for probing the complex neurobiology of affective disorders and for the rational design of next-generation central nervous system (CNS) active compounds. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

3-methylbenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14N2O/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)18(15)16(17)19/h2-10H,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUGVRXHDCWYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C3C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10220676
Record name 2-Methyl-5H-dibenz(b,f)azepine-5-carboxamide
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Molecular Weight

250.29 g/mol
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CAS No.

70401-32-0
Record name 2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide
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Record name 2-Methyl-5H-dibenz(b,f)azepine-5-carboxamide
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Record name 2-Methyl-5H-dibenz(b,f)azepine-5-carboxamide
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Record name 2-methyl-5H-dibenz(b,f)azepine-5-carboxamide
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Preparation Methods

Reaction Pathway and Intermediate Formation

This method, detailed in US Patent 7,983,032B2, begins with 10,11-dibromo-10,11-dihydrodibenzo[b,f]azepine-5-carbonylchloride (compound IVb). The synthesis proceeds via a two-step dehydrobromination and esterification sequence:

  • Initial Methoxide Treatment :

    • Compound IVb reacts with sodium methoxide (1.037 kg) in methanol at 50–55°C for 45–60 minutes, forming methyl-10-bromo-dibenz[b,f]azepine-5-carbamate (compound VI).

    • Key Conditions :

      • Solvent: Methanol

      • Temperature: 50–55°C

      • Molar Ratio (IVb:NaOMe): 1:12 to 1:15

  • Final Carboxamide Formation :

    • Compound VI undergoes further reaction with 25% sodium methoxide at 88–93°C for 12–16 hours, yielding 2-methyl-5H-dibenz[b,f]azepine-5-carboxamide.

    • Purification : Toluene-DMF (15:1 v/v) recrystallization achieves >98% purity.

Table 1: Alkali Metal Methoxide Reaction Parameters

StepReagentSolventTemperatureTimeYield
1NaOMe (1.037 kg)Methanol50–55°C45–60m85–90%
225% NaOMeMethanol88–93°C12–16h78–82%

Cyanate Salt Carbamoylation

Table 2: Cyanate Salt Reaction Optimization

Cyanate SaltSolventCatalystTemperatureTimeYield
NaOCNAcetonitrilePyridinium p-TsOH25°C4h>90%
KOCNToluenePyridinium bromide22°C3h85%

This method eliminates hazardous cyanogen bromide (BrCN), offering a safer alternative to classical carboxamide syntheses.

Direct Bromination and Functionalization

Bromination of Precursor Intermediates

The same patent outlines a bromination step critical for generating compound IVb:

  • Starting Material : Dibenzo[b,f]azepine-5-carbonylchloride

  • Brominating Agent : Liquid bromine (273 mL) in acetic acid

  • Conditions :

    • Temperature: 30–35°C

    • Time: 1–2 hours post-addition

    • Workup: Aqueous sodium thiosulfate quench

Table 3: Bromination Reaction Parameters

ParameterValue
Bromine Volume273 mL
SolventAcetic Acid (5.0 L)
Temperature30–35°C
Reaction Time1–2h
Yield of IVb92–95%

Comparative Analysis of Methodologies

Yield and Scalability

  • Alkali Metal Methoxide Route : Offers scalability (kilogram-scale demonstrated) but requires prolonged heating (12–16 hours) for the final step.

  • Cyanate Salt Method : Superior yields (>90%) and shorter reaction times (3–4 hours) but demands stringent anhydrous conditions.

  • Bromination Pathway : High-purity intermediates but involves hazardous bromine handling .

Chemical Reactions Analysis

Synthetic Preparation and Key Reactions

2-Methyl-carbamazepine is synthesized via ring-expansion reactions and subsequent functionalization:

  • Acridan Ring Expansion : Treatment of 6-methylacridan with polyphosphoric acid induces ring expansion to form 2-Methyl-5H-dibenzo[b,f]azepine .
  • Cyanogen Bromide Reaction : The azepine intermediate reacts with cyanogen bromide (BrCN) in acetic acid to introduce the carboxamide group, yielding 2-Methyl-carbamazepine .

Reaction Pathway :6 MethylacridanPolyphosphoric Acid2 Methyl 5H dibenzo b f azepineBrCN Acetic Acid2 Methyl carbamazepine\text{6 Methylacridan}\xrightarrow{\text{Polyphosphoric Acid}}\text{2 Methyl 5H dibenzo b f azepine}\xrightarrow{\text{BrCN Acetic Acid}}\text{2 Methyl carbamazepine}

Substitution Reactions

The carboxamide group participates in nucleophilic substitution under mild conditions:

  • Cyanate Salt Reactions : In acetonitrile or toluene, 2-Methyl-carbamazepine reacts with alkali/alkaline-earth cyanates (e.g., NaOCN) in the presence of pyridinium salts (e.g., pyridinium bromide) at 15–80°C .

Example Reaction Conditions :

ReagentSolventCatalystTemperatureYield
NaOCN (2.1 eq)AcetonitrilePyridinium p-TsOH25°C, 4h>90%
KOCN (1.5 eq)ToluenePyridinium bromide22°C, 3h85%

Schiff Base Formation

The carboxamide group undergoes condensation reactions with aldehydes/ketones to form Schiff bases, enhancing biological activity :

  • Reagents : Benzaldehyde, acetophenone, or substituted aldehydes.
  • Conditions : Catalytic HCl or acetic acid in ethanol, 60–80°C.

Representative Derivatives :

Aldehyde/KetoneProduct StructureBiological Activity
4-NitrobenzaldehydeImine-linked derivativeAnticonvulsant (EC₅₀: 12 μM)
CyclohexanoneCyclohexylidene derivativeAntioxidant (IC₅₀: 18 μM)

Hydrolysis Reactions

The compound’s methoxy derivatives undergo acid-catalyzed hydrolysis :

  • Example : 10-Methoxy-5H-dibenzo[b,f]azepine-5-carboxamide hydrolyzes in aqueous HCl to form 10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (oxcarbazepine) .

Reaction :10 OCH derivativeHCl aq Oxcarbazepine\text{10 OCH derivative}\xrightarrow{\text{HCl aq }}\text{Oxcarbazepine}

Stability and Degradation

  • pH-Dependent Stability : Stable in neutral buffers but degrades under strong acidic/basic conditions .
  • Thermal Stability : Decomposes above 200°C, forming aromatic amines and CO₂ .

Degradation Products :

ConditionMajor Degradants
Acidic (pH < 3)2-Methyl-dibenzoazepine + NH₃
Alkaline (pH > 10)Carboxylic acid derivative + NH₃

Biological Metabolism

While not a direct chemical reaction, 2-Methyl-carbamazepine serves as a stable internal standard in microdialysis studies due to its resistance to enzymatic oxidation in vivo . This contrasts with carbamazepine, which undergoes epoxidation and hydroxylation.

Comparative Reactivity

The methyl group at position 2 slightly reduces electrophilicity compared to carbamazepine, leading to:

  • Slower Oxidation : Resistance to hepatic CYP3A4-mediated epoxidation .
  • Enhanced Solubility : LogP = 2.1 (vs. carbamazepine’s LogP = 2.5) .

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis:
2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide serves as an important intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals. Its dibenzazepine structure allows for modifications that can yield compounds with diverse biological activities.

Chromatographic Analysis:
This compound is utilized as an internal standard in chromatographic assays for measuring concentrations of related drugs like carbamazepine. Its stability and distinct properties make it suitable for improving the accuracy and reliability of these measurements.

Biological Applications

Neuroprotective Properties:
Preliminary studies suggest that this compound exhibits neuroprotective effects, potentially linked to its structural similarity to other neuroactive compounds. Research indicates that it may influence neurotransmission pathways, which could be beneficial in treating neurological disorders .

Anti-inflammatory and Analgesic Effects:
Investigations into the pharmacological profile of this compound have indicated potential anti-inflammatory and analgesic properties. These findings warrant further exploration to fully understand its therapeutic potential .

Medical Applications

Therapeutic Investigations:
The compound is being studied for its potential therapeutic applications, especially concerning central nervous system disorders. Its mechanism of action involves interactions with specific molecular targets, including receptors involved in neurotransmission and inflammatory responses .

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is used in the production of specialty chemicals and materials. The compound's unique properties facilitate its use in developing new materials with specific functionalities.

Table 1: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Dibenzazepine Similar dibenzene structureKnown for antipsychotic effects
Carbamazepine Contains a dibenzazepine coreWidely used as an anticonvulsant
Fluoxetine Contains a phenyl groupSelective serotonin reuptake inhibitor

Study on Neuroprotective Effects:
A study published in a peer-reviewed journal examined the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that the compound significantly reduced neuronal damage and improved cognitive function, suggesting its potential role in treating conditions like Alzheimer's disease.

Chromatographic Method Development:
Another study focused on developing a reverse-phase high-performance liquid chromatography (HPLC) method for isolating this compound from biological samples. The method demonstrated scalability and effectiveness in purifying the compound for further pharmacokinetic studies .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Pharmacological Overview

The dibenzazepine-carboxamide family includes multiple derivatives with modifications at positions 2, 10, or 11. These structural changes influence sodium channel blocking efficacy, metabolic stability, and neurotoxicity.

Table 1: Key Structural and Pharmacological Differences
Compound Substituents Molecular Weight Sodium Channel IC50 Primary Use/Effect Metabolic Pathway
2-Methyl-CBZ Methyl at C2 250.28* Not reported Investigated in pharmacokinetic models Likely hepatic oxidation
Carbamazepine (CBZ) None 236.27 0.50 mM Epilepsy, trigeminal neuralgia CYP3A4-mediated oxidation to 10,11-epoxide
Oxcarbazepine (OXC) 10-Oxo 252.27 Similar to CBZ Epilepsy (lower neurotoxicity vs. CBZ) Reduced to 10-hydroxy metabolite (MHD)
BIA 2-024 10-Hydroxyimino 267.29 Not reported Anticonvulsant (lower neurotoxicity) Under investigation
BIA 2-093 (S)-10-Acetoxy 298.32 Not reported Anticonvulsant (reduced toxicity) Ester hydrolysis to MHD
10-Bromo-CBZ Bromine at C10 315.17 Not reported Research compound (structural analog) Undefined

*Calculated based on molecular formula (C₁₆H₁₄N₂O).

Sodium Channel Blocking Efficacy

  • CBZ : Blocks voltage-gated Na⁺ channels with an IC₅₀ of 0.50 mM in frog sciatic nerve models, reversing nerve conduction in a concentration-dependent manner .
  • OXC: Shares CBZ’s Na⁺ channel-blocking mechanism but exhibits fewer drug interactions due to non-CYP3A4 metabolism .
  • 2-Methyl-CBZ : While its Na⁺ channel affinity is unquantified, its structural similarity to CBZ suggests comparable activity. However, the methyl group may enhance lipophilicity, altering blood-brain barrier penetration .
  • BIA 2-024/093 : These derivatives show anticonvulsant efficacy in rodent models with reduced neurotoxicity in hippocampal neurons compared to CBZ .

Metabolic and Pharmacokinetic Profiles

  • CBZ : Metabolized via CYP3A4 to 10,11-epoxide (active) and 10,11-dihydroxy derivatives (inactive) . Autoinduction of metabolism limits long-term use .
  • OXC : Avoids epoxide formation; reduced to MHD (active metabolite) via cytosolic enzymes, minimizing hepatotoxicity .
  • BIA 2-093 : Designed for esterase-mediated activation, bypassing hepatic CYP450 metabolism .

Toxicity and Tolerability

  • CBZ : Associated with neurotoxicity (e.g., dizziness, ataxia) and rare severe reactions like Stevens-Johnson syndrome .
  • OXC: Lower incidence of hypersensitivity and neurotoxic effects due to non-reactive metabolites .
  • BIA Derivatives : In cultured hippocampal neurons, BIA 2-024/093 showed 50% lower neurotoxicity than CBZ at equimolar concentrations .

Structure-Activity Relationships (SAR)

  • Position 10 (Oxo or hydroxyimino groups): Reduces metabolic activation (e.g., OXC vs. CBZ) and toxicity .
  • Position 11 (Dihydroxy or acetoxy groups) : Modulates metabolite activity and clearance rates .

Biological Activity

2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide (commonly referred to as m-CBZ) is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14N2O
  • Molecular Weight : 250.29 g/mol
  • Melting Point : 85-86 °C
  • Boiling Point : Approximately 393.43 °C

The compound features a dibenzazepine structure, characterized by a fused bicyclic system containing nitrogen. The presence of the carboxamide functional group enhances its reactivity and biological properties.

Neuroprotective Effects

Preliminary studies suggest that m-CBZ exhibits neuroprotective properties, potentially due to its structural similarity to other neuroactive compounds. This activity is particularly relevant in the context of neurological disorders.

Anticonvulsant Activity

Research indicates that m-CBZ derivatives possess anticonvulsant properties. A study synthesized various derivatives and evaluated their efficacy, showing that certain compounds had significant anticonvulsant activity comparable to standard medications like carbamazepine .

CompoundAnticonvulsant ActivityAntioxidant PotentialAntimicrobial Activity
C3ModerateHighLow
C5SignificantModerateHigh
C7Comparable to standardModerateLow

Anti-inflammatory and Analgesic Properties

The compound may also exhibit anti-inflammatory and analgesic effects. Interaction studies have shown that m-CBZ can modulate pathways involved in inflammation, suggesting potential applications in treating conditions characterized by pain and inflammation.

The mechanism of action for m-CBZ involves its interaction with specific molecular targets, including neurotransmitter receptors and enzymes associated with inflammatory responses. This interaction profile suggests that it may act as an inhibitor or modulator of these biological pathways .

Case Studies and Research Findings

  • Anticonvulsant Study :
    • A study synthesized several derivatives of m-CBZ, evaluating their anticonvulsant activity in animal models. The results indicated that certain derivatives were effective in reducing seizure frequency, showcasing their potential as therapeutic agents for epilepsy .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that some synthesized m-CBZ derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Bordetella bronchiseptica. This finding highlights the compound's potential role in treating infections associated with neurological disorders .
  • Neuroprotective Study :
    • Investigations into the neuroprotective effects of m-CBZ revealed that it could mitigate neuronal damage in models of oxidative stress, suggesting its utility in neurodegenerative diseases.

Q & A

Basic: What synthetic methodologies are employed to design 5H-dibenzo[b,f]azepine-5-carboxamide derivatives with enhanced biological activity?

Derivatives are synthesized via Schiff base condensation between carbamazepine and aldehydes/ketones. The reaction uses ethanol as a solvent, acetic acid/HCl as catalysts, and reflux conditions (3 hours) for optimal yield (68–82%) . Substituted aryl aldehydes (e.g., salicylaldehyde, cinnamaldehyde) are prioritized to introduce structural diversity. Post-synthesis, compounds are purified via ethanol recrystallization and characterized using FTIR, 1H-NMR^1 \text{H-NMR}, and 13C-NMR^{13} \text{C-NMR} to confirm azomethine (-CH=N-) bond formation and regioselectivity .

Basic: How are physicochemical properties and structural integrity validated for synthesized derivatives?

Key characterization steps include:

  • Elemental analysis (C, H, N) to validate molecular formulas (e.g., C23_{23}H18_{18}N2_2O for C1) .
  • FTIR spectroscopy to identify functional groups (e.g., C=O at 1670–1690 cm1^{-1}, C=N at 1590–1620 cm1^{-1}) .
  • NMR spectroscopy to confirm aromatic proton environments (δ 6.8–7.8 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .
  • Melting point analysis (185–226°C) to assess purity .

Advanced: How does structural modification influence the structure-activity relationship (SAR) of these derivatives?

  • Anti-protease activity : Alkyl substitution at the primary amine (e.g., C7) enhances trypsin inhibition (27.79% activity vs. 1.74% for carbamazepine), while aryl groups (e.g., C3) reduce potency .
  • Antioxidant activity : Aryl-substituted derivatives (C3, C4, C5) show higher DPPH radical scavenging (up to 86.69%) due to electron-donating groups, whereas alkyl chains (C7, C8) diminish activity .
  • Anticonvulsant activity : C5 and C7 derivatives (70% seizure protection) outperform others, linked to improved blood-brain barrier (BBB) penetration predicted via SwissADME .

Advanced: What computational strategies are used to predict pharmacokinetic and target engagement profiles?

In silico ADME studies (SwissADME) prioritize derivatives with:

  • High BBB permeability (C1, C7) .
  • Optimal LogP (2.0–3.5) for lipid solubility and GI absorption .
  • Low P-glycoprotein binding (PGP-) to avoid efflux .
    Molecular docking (AutoDock Vina) identifies interactions with trypsin’s catalytic triad (THR157, ILE156, GLY154), correlating with experimental IC50_{50} values .

Advanced: How to resolve contradictions in biological activity rankings across assays?

For example, C3 ranks high in antioxidant activity (86.69%) but low in anticonvulsant effects (50% protection). This discrepancy arises from:

  • Assay specificity : Antioxidant tests (DPPH) favor electron-rich aryl groups, while anticonvulsant models (thymol-induced seizures) require BBB penetration and PAR2 receptor affinity .
  • Metabolic stability : C3’s high polar surface area (PSA > 80 Å2^2) may limit CNS bioavailability despite in vitro potency .

Advanced: What molecular insights explain the trypsin inhibitory mechanism of these derivatives?

Docking studies reveal that C7 forms hydrogen bonds with THR157 and hydrophobic interactions with ILE156, stabilizing the trypsin-inhibitor complex. This aligns with its 27.79% anti-protease activity (vs. 1.74% for carbamazepine), suggesting competitive inhibition at the catalytic site .

Advanced: How do in vitro and in vivo models correlate for anticonvulsant efficacy?

In vitro PAR2 inhibition (azocasein assay) correlates with in vivo seizure protection in mice (e.g., C7: 70% protection). However, C4 shows poor translation due to rapid hepatic metabolism (predicted by CYP3A4 substrate liability) .

Advanced: What oxidative stress pathways are modulated by these derivatives?

Aryl-substituted derivatives (C3, C4) reduce ROS via Nrf2 pathway activation , evidenced by enhanced DPPH scavenging (82–86%) and reduced lipid peroxidation in neuronal cells . This contrasts with carbamazepine, which lacks significant antioxidant effects .

Advanced: What molecular features drive antimicrobial activity against S. aureus and B. bronchiseptica?

C5 and C2 exhibit broad-spectrum activity (MIC < 10 µg/mL) due to:

  • Amine group interactions with bacterial membrane proteins.
  • Lipophilic side chains enhancing membrane disruption .

Advanced: How to optimize pharmacokinetic profiles while retaining efficacy?

  • Reduce PSA : Introduce halogenated substituents (e.g., Cl, F) to enhance BBB penetration without increasing toxicity .
  • Avoid CYP3A4 metabolism : Replace labile ester groups with ethers or amides .

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